molecular formula C5H7N3O3 B1335855 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione CAS No. 6726-48-3

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No. B1335855
CAS RN: 6726-48-3
M. Wt: 157.13 g/mol
InChI Key: QPPRELTZPXBZET-UHFFFAOYSA-N
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Description

1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1 H,3 H,5 H)-trione, also known as triallyl isocyanurate (TAIC), is a versatile monomer widely employed in polymer synthesis as a crosslinking agent or co-monomer .


Synthesis Analysis

1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) was obtained with high chemoselectivity and excellent yield, through an efficient and simple cyclotrimerization of isocyanatocyclohexane, performed at room temperature and under mild reaction condition . Another study showed that 1,3,5-Trimethylbiuret and 1,3-dimethylurea react with chloroform at temperatures above 200 °C to produce 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione (4), 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione (5), and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione [methyl isocyanate (MIC) trimer] (3), besides minor quantities of other by-products, via trimerization reactions involving MIC, isocyanic acid, and N - methylenemethylamine .


Molecular Structure Analysis

The newly synthesized TCy-TAZTO was characterized with FT-IR, 1 H, and 13 C NMR spectra. Single-crystal X-ray diffraction was used to investigate its molecular structure . The Hirshfeld surface, curvedness, shape index, and 2D-fingerprint plots were used to evaluate various intermolecular interactions within the crystal structure .


Chemical Reactions Analysis

The isocyanate functional group can undergo a large number of chemical transformations and act as building blocks for a wide variety of cyclic and heterocyclic compounds . Among these transformations, cyclic dimers and trimers are the most important and well-known reactions. The most widely used reaction is the trimerization reaction, which results in the formation of a thermodynamically highly stable trifunctional isocyanurate ring structure .

Scientific Research Applications

Chemical Reactions and Synthesis

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione is a chemical compound involved in various synthesis and reaction processes. For instance, it is produced as a by-product in reactions involving 1,3,5-trimethylbiuret and 1,3-dimethylurea with chloroform at temperatures above 200 °C. This process also results in other compounds like 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and methyl isocyanate (MIC) trimer, indicating the compound's role in trimerization reactions (D'silva & Lopes, 1986).

Biological Activity and Hybrid Molecules

1,3,5-Triazines and pyrimidine-2,4,6-triones, which include 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione, are known for their wide range of biological activities. A study reported a new family of compounds combining these structures, highlighting their significance in the development of biologically active molecules (Sharma et al., 2017).

Energetic Materials Synthesis

The compound is used in the synthesis of energetic materials. For example, it is utilized as a primary material in the synthesis of compounds like 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione (TNEIC) and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC), indicating its potential in the creation of melt-cast explosives (Wei-xiao, 2009).

Optical and Electronic Properties

This compound is integral in studies related to optical and electronic properties. For instance, its derivatives have been synthesized to analyze their impact on the electronic structure and linear optical properties, demonstrating its relevance in the field of materials science (Rabouel et al., 2020).

Analytical and Structural Chemistry

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione also finds applications in analytical and structural chemistry. It has been involved in the synthesis and characterization of various derivatives, which are then studied for their structure and properties using techniques like NMR, HRMS, and elemental analysis (Bayat & Hajighasemali, 2017).

Safety And Hazards

Cyanuric acid (CA) is used as a chlorine stabilizer for outdoor swimming pools and sizeable industrial water systems which is non-toxic to humans and aquatic animals . The investigations conducted with cyanuric acid indicated a low carcinogenic potential .

Future Directions

In the course of recent studies on the synthesis of 2,4,6-tri-substituted 1,3,5-triazines containing hindered amines, synthetic procedures have been developed which allow the preparation of a range of 1,3,5-triazines containing structurally different groups attached to the 1,3,5-triazine core . This suggests that there is potential for further exploration and development of 1,3,5-triazines in the future.

properties

IUPAC Name

1,3-dimethyl-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-3(9)6-4(10)8(2)5(7)11/h1-2H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRELTZPXBZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986442
Record name 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione

CAS RN

6726-48-3
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006726483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TDJ D'Silva, A Lopes - Journal of the Chemical Society, Chemical …, 1986 - pubs.rsc.org
1,3,5-Trimethylbiuret and 1,3-dimethylurea react with chloroform at temperatures above 200 C to produce 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione (4), 1,3-dimethyl-1,3,5-triazinane-2,4,…
Number of citations: 3 pubs.rsc.org
CMB Neves, MMQ Simões, ICMS Santos… - Tetrahedron letters, 2011 - Elsevier
The biomimetic oxidation of caffeine with hydrogen peroxide using metalloporphyrins as catalysts, which are known to be good biomimetic models of cytochrome P450 enzymes, is …
Number of citations: 29 www.sciencedirect.com

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